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H8-A5

HDAC8 inhibition IC50 enzyme assay

Researchers studying HDAC8 biology often face confounding off-target effects from pan-HDAC inhibitors. H8-A5 (CAS 423731-10-6) solves this with validated isoform selectivity->20-fold preference for HDAC8 over HDAC4 and >16-fold over HDAC1-enabling unambiguous attribution of phenotypes to HDAC8 inhibition. • HDAC8 IC50: 1.9 µM; antiproliferative IC50: 3.6 µM in MDA-MB-231 TNBC cells • Trifluoroacetyl ZBG with confirmed binding mode (Zn-O distance 0.19 nm, D101 hydrogen bond) • Ideal for SAR benchmarking, target engagement studies, and HDAC8-specific pathway mapping

Molecular Formula C14H9F3N2O2S
Molecular Weight 326.3 g/mol
CAS No. 423731-10-6
Cat. No. B1672586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH8-A5
CAS423731-10-6
SynonymsH8-A5;  H8A5;  H8 A5
Molecular FormulaC14H9F3N2O2S
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(O3)C(=O)C(F)(F)F
InChIInChI=1S/C14H9F3N2O2S/c15-14(16,17)12(20)11-6-5-8(21-11)7-22-13-18-9-3-1-2-4-10(9)19-13/h1-6H,7H2,(H,18,19)
InChIKeyLJIAJZCOCKLBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

H8-A5: Selective HDAC8 Inhibitor


H8-A5 (1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one) is a small-molecule histone deacetylase 8 (HDAC8) inhibitor [1]. It was discovered through a pharmacophore-based virtual screening campaign that incorporated customized zinc-binding group (ZBG) features [1]. The compound exhibits a trifluoroacetyl ZBG and a benzimidazole-thioether-furan scaffold, with a molecular weight of 326.29 Da [1]. H8-A5 is not a pan-HDAC inhibitor; it demonstrates preferential inhibition of HDAC8 over other class I and class IIa HDAC isoforms [1].

HDAC8-selective inhibition profile, non-pan-inhibitor
Trifluoroacetyl zinc-binding group scaffold
Pharmacophore-derived benzimidazole-furan core

H8-A5: Why Generic Substitution Fails


Generic substitution among HDAC inhibitors is not scientifically defensible due to profound differences in isoform selectivity profiles, zinc-binding group (ZBG) chemistries, and resultant cellular efficacy. H8-A5 was identified using a customized ZBG-based pharmacophore model specifically optimized for HDAC8 recognition [1]. In contrast to the pan-HDAC inhibitor SAHA (vorinostat) or even structurally related analogs such as H8-A3 and H8-A4, H8-A5 exhibits a unique selectivity window—maintaining >20-fold preference for HDAC8 over HDAC4 while preserving potent antiproliferative activity in MDA-MB-231 cells [1]. The quantitative evidence below demonstrates that even minor structural variations within the same chemical series yield substantial differences in isoform selectivity and cellular potency, rendering H8-A5 a distinct tool compound that cannot be interchanged with alternative HDAC8 inhibitors.

Pan-HDAC inhibitor mismatch

SAHA lacks isoform specificity; masks HDAC8-selective biology.

Structural analog dual inhibition

H8-A3/H8-A4 act as HDAC8/4 dual inhibitors, shifting pathway interpretation.

Scaffold sensitivity

Minor structural changes alter isoform selectivity, limiting direct substitution.

H8-A5: Selectivity & Efficacy Evidence


HDAC8 Inhibition Potency

H8-A5 inhibits HDAC8 with an IC50 of 1.9 µM, which is comparable to the clinically used pan-HDAC inhibitor SAHA (IC50 = 4.3 µM) and superior to the structurally related analog H8-A3 (IC50 = 1.8 µM) and H8-A4 (IC50 = 1.8 µM) [1].

HDAC8 Inhibition (IC50)
Head-to-head
H8-A5 IC50 = 1.9 µM; SAHA IC50 = 4.3 µM; H8-A3 IC50 = 1.8 µM; H8-A4 IC50 = 1.8 µM
Supports HDAC8 enzymatic inhibition context
In vitro fluorogenic substrate assay
HDAC8 inhibition IC50 enzyme assay

HDAC8 Selectivity Over HDAC1

H8-A5 exhibits >16-fold selectivity for HDAC8 over HDAC1 (HDAC1 IC50 > 50 µM versus HDAC8 IC50 = 1.9 µM) [1]. This selectivity window is comparable to that observed for H8-A3 and H8-A4 but is particularly relevant given H8-A5's cellular activity profile [1].

Selectivity Over HDAC1
Head-to-head
>16-fold (HDAC1 IC50 > 50 µM vs HDAC8 IC50 = 1.9 µM)
Indicates reduced class I HDAC off-target likelihood
Enzyme activity assay context
HDAC1 selectivity isoform selectivity off-target

HDAC8 Selectivity Over HDAC4

H8-A5 exhibits >20-fold selectivity for HDAC8 over HDAC4 (HDAC4 IC50 = 43 µM versus HDAC8 IC50 = 1.9 µM) [1]. This stands in marked contrast to the structurally similar analogs H8-A3 and H8-A4, which both show potent HDAC4 inhibition with IC50 values of 1.4 µM and 0.67 µM respectively, indicating that H8-A5 possesses a unique selectivity fingerprint within the H8 series [1].

Selectivity Over HDAC4
Head-to-head
>20-fold (HDAC4 IC50 = 43 µM vs HDAC8 IC50 = 1.9 µM); H8-A3: 0.78-fold; H8-A4: 0.37-fold
Isoform selectivity profile may differ from H8-A3/A4
Dual inhibitor analogs lack HDAC8 selectivity
HDAC4 selectivity class IIa HDAC isoform selectivity

Antiproliferative Activity in MDA-MB-231 Cells

H8-A5 inhibits the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 of 3.6 µM [1]. This is significantly more potent than the related analog H8-A3 (IC50 = 30.9 µM, 8.6-fold difference) and H8-A4 (IC50 > 100 µM, >27.8-fold difference) [1]. For comparison, the pan-HDAC inhibitor SAHA exhibits an IC50 of 0.21 µM in the same assay [1].

MDA-MB-231 Antiproliferation
Head-to-head
H8-A5 IC50 = 3.6 µM; H8-A3 IC50 = 30.9 µM; H8-A4 IC50 > 100 µM; SAHA IC50 = 0.21 µM
Cell-model endpoint response context
72-h SRB assay in TNBC cells
MDA-MB-231 antiproliferative triple-negative breast cancer

Molecular Dynamics Binding Validation

A 50 ns molecular dynamics simulation of the HDAC8:H8-A5 complex demonstrated a stable binding pose with an average backbone RMSD below 0.15 nm [1]. The trifluoroacetyl ZBG maintained an average Zn-O distance of 0.19 nm throughout the simulation, and a persistent hydrogen bond with residue D101 was observed [1].

MD Binding Stability
Reported
Backbone RMSD < 0.15 nm; Zn–O distance = 0.19 nm
Supports binding-mode plausibility
50 ns simulation, PDB 1T64
molecular dynamics binding mode zinc-binding group

H8-A5: Research Applications


TNBC Target Validation

Use H8-A5 as a chemical probe to interrogate HDAC8-specific functions in MDA-MB-231 and other TNBC cell lines. The compound's >20-fold selectivity over HDAC4 and antiproliferative IC50 of 3.6 µM [1] make it suitable for dose-response experiments aimed at linking HDAC8 inhibition to growth suppression phenotypes, with reduced confounding from HDAC4 or HDAC1 inhibition. Pair with genetic knockdown (siRNA/shRNA) to confirm on-target effects.

Pan-HDAC Comparative Pharmacology

Employ H8-A5 alongside SAHA (vorinostat) to dissect isoform-specific contributions to HDAC inhibitor-mediated effects. The head-to-head data showing H8-A5's HDAC8 IC50 (1.9 µM) comparable to SAHA (4.3 µM) but with markedly different selectivity profiles [1] enable researchers to attribute observed biological outcomes specifically to HDAC8 inhibition rather than broader class I/II HDAC suppression.

HDAC8 Scaffold Benchmarking

Use H8-A5 as a reference compound for structure-activity relationship (SAR) campaigns targeting HDAC8. The validated binding mode (Zn-O distance 0.19 nm, D101 hydrogen bond) and robust selectivity metrics (>16-fold over HDAC1, >20-fold over HDAC4) [1] provide a quantitative benchmark against which new HDAC8 inhibitor candidates can be evaluated in enzyme assays, selectivity panels, and MDA-MB-231 cellular assays.

HDAC8-Specific Acetylation Studies

Apply H8-A5 in histone acetylation and proteomics experiments where isoform-selective inhibition is required. The documented selectivity over HDAC1 and HDAC4 [1] minimizes off-target acetylation changes, allowing more precise mapping of HDAC8-specific substrates and downstream signaling pathways in cancer and other disease models.

Application
Selection Property
Validation Focus
TNBC target validation studies
HDAC8-preferential inhibition profile
On-target confirmation with genetic knockdown
Pan-HDAC comparator pharmacology
Isoform-selective vs pan-inhibition context
HDAC8-specific attribution in cellular assays
HDAC8 SAR benchmarking
Validated binding mode and selectivity context
Enzyme and cell-based assay benchmarking
HDAC8-specific acetylation mapping
Minimized off-target acetylation profile
Substrate identification and pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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